molecular formula C23H20ClN3O3 B386619 1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE

1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE

Cat. No.: B386619
M. Wt: 421.9g/mol
InChI Key: CGUDWRJPILLNQG-AFUMVMLFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE is a complex organic compound with a molecular formula of C23H21ClN3O2. This compound is known for its unique structural features, which include a benzyloxy group, a benzylidene hydrazino group, and a chloro-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE typically involves multiple steps. One common method starts with the reaction of 2-(benzyloxy)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with N-(5-chloro-2-methylphenyl)-2-oxoacetamide under specific conditions to yield the final product .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines .

Scientific Research Applications

1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular processes such as DNA replication and protein synthesis .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

What sets 1-{N'-[(E)-[2-(BENZYLOXY)PHENYL]METHYLIDENE]HYDRAZINECARBONYL}-N-(5-CHLORO-2-METHYLPHENYL)FORMAMIDE apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the chloro-methylphenyl group, in particular, may enhance its reactivity and potential biological activity .

Properties

Molecular Formula

C23H20ClN3O3

Molecular Weight

421.9g/mol

IUPAC Name

N-(5-chloro-2-methylphenyl)-N'-[(E)-(2-phenylmethoxyphenyl)methylideneamino]oxamide

InChI

InChI=1S/C23H20ClN3O3/c1-16-11-12-19(24)13-20(16)26-22(28)23(29)27-25-14-18-9-5-6-10-21(18)30-15-17-7-3-2-4-8-17/h2-14H,15H2,1H3,(H,26,28)(H,27,29)/b25-14+

InChI Key

CGUDWRJPILLNQG-AFUMVMLFSA-N

SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3

Isomeric SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)N/N=C/C2=CC=CC=C2OCC3=CC=CC=C3

Canonical SMILES

CC1=C(C=C(C=C1)Cl)NC(=O)C(=O)NN=CC2=CC=CC=C2OCC3=CC=CC=C3

Origin of Product

United States

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